(2R)-2-Amino-9-decenoic acid
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Overview
Description
(2R)-2-Amino-9-decenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom in the chain and a double bond between the ninth and tenth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-9-decenoic acid typically involves the use of starting materials such as alkenes and amines. One common method is the hydroamination of 1,9-decadiene, where an amine group is added across the double bond. This reaction can be catalyzed by transition metals such as palladium or rhodium under specific conditions of temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-9-decenoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Saturated amino acids.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
(2R)-2-Amino-9-decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-9-decenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-9-octenoic acid: Similar structure but with a shorter carbon chain.
(2R)-2-Amino-10-decenoic acid: Similar structure but with the double bond located between the tenth and eleventh carbon atoms.
(2R)-2-Amino-9-dodecenoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2R)-2-Amino-9-decenoic acid is unique due to the specific position of the double bond and the length of the carbon chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-aminodec-9-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWDJVNBSJHRY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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